molecular formula C8H14F2O B13549876 (3,3-Difluoro-1-methylcyclohexyl)methanol

(3,3-Difluoro-1-methylcyclohexyl)methanol

Cat. No.: B13549876
M. Wt: 164.19 g/mol
InChI Key: BKPRYLZUKLCORH-UHFFFAOYSA-N
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Description

Strategic Incorporation of Fluorine in Complex Molecular Structures

The introduction of fluorine into a complex molecule is rarely a random act; rather, it is a deliberate strategy to enhance or introduce desirable properties. In medicinal chemistry, for instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased membrane permeability. researchgate.netnih.gov This is because the strong carbon-fluorine bond is resistant to metabolic cleavage, and the fluorine atom can alter the electronic environment of the molecule, thereby influencing its interactions with enzymes and receptors. nih.gov

The strategic incorporation of fluorine is also pivotal in materials science. Fluorinated polymers, for example, often exhibit high thermal stability, chemical inertness, and unique surface properties, making them valuable for a wide range of applications.

Unique Stereoelectronic and Conformational Influences of the C–F Bond

The carbon-fluorine (C–F) bond possesses a unique combination of properties that set it apart from other chemical bonds. Fluorine is the most electronegative element, leading to a highly polarized C–F bond with a significant dipole moment. Despite its small size, comparable to a hydrogen atom, this strong polarization gives rise to powerful stereoelectronic effects that can dictate molecular conformation.

These effects include gauche effects, where the presence of fluorine can stabilize a gauche conformation over an anti-conformation, and other dipole-dipole interactions that influence the spatial arrangement of atoms within a molecule. researchgate.net These conformational constraints can be harnessed to pre-organize a molecule into a specific shape for optimal interaction with a biological target or to control the stereochemical outcome of a chemical reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14F2O

Molecular Weight

164.19 g/mol

IUPAC Name

(3,3-difluoro-1-methylcyclohexyl)methanol

InChI

InChI=1S/C8H14F2O/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3

InChI Key

BKPRYLZUKLCORH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(F)F)CO

Origin of Product

United States

Specific Research Interest in 3,3 Difluoro 1 Methylcyclohexyl Methanol

Rationale for Investigating Geminal Difluorination within a Cyclohexane Ring

The replacement of a methylene (B1212753) (CH₂) group with a difluoromethylene (CF₂) group, known as geminal difluorination, is a powerful tool for modulating molecular properties. This modification is not merely an isosteric replacement but introduces significant electronic and conformational changes.

One of the primary reasons for incorporating a geminal difluoro group is to alter the local electronics and, consequently, the acidity or basicity of nearby functional groups. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can lower the pKa of adjacent acidic protons or decrease the basicity of neighboring amines. This modulation of electronic properties can be crucial for optimizing a drug candidate's pharmacokinetic profile, including its absorption and distribution.

Furthermore, geminal difluorination significantly impacts the conformational behavior of the cyclohexane ring. The C-CF₂-C bond angle within the cyclohexane ring is slightly larger than the corresponding C-CH₂-C angle, which can subtly alter the ring's geometry. This can lead to a preference for specific chair or boat conformations, thereby influencing the spatial arrangement of other substituents on the ring. princeton.edu Such conformational control is vital for pre-organizing a molecule into a bioactive conformation that enhances its binding affinity to a biological target.

Another key advantage of geminal difluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug metabolism. By replacing metabolically labile C-H bonds with robust C-F bonds, the metabolic half-life of a compound can be significantly extended, leading to improved bioavailability and duration of action. chemrxiv.orgbenthamscience.com Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can either have no effect or slightly improve metabolic stability. chemrxiv.orgbenthamscience.com

Contextual Placement of the Methanol (B129727) Functionality and Methyl Substituent in Research

The presence of both a methanol (-CH₂OH) and a methyl (-CH₃) group on the same carbon atom (C1) of the 3,3-difluorocyclohexane ring is a deliberate design choice aimed at introducing specific functionalities and steric bulk. This "quaternary center" has important implications for the molecule's potential applications and interactions.

The methanol group provides a primary alcohol functionality, which is a versatile synthetic handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups such as esters, ethers, and halides. This allows for the straightforward elaboration of the molecule into a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The hydroxyl group itself can also act as a hydrogen bond donor and acceptor, which can be critical for forming specific interactions with biological targets like enzymes or receptors.

The methyl group, on the other hand, primarily adds steric bulk and lipophilicity to the molecule. In medicinal chemistry, the strategic placement of methyl groups, often referred to as the "magic methyl" effect, can significantly enhance a compound's potency and pharmacokinetic properties. researchgate.net A methyl group can fill a hydrophobic pocket in a binding site, leading to increased binding affinity. researchgate.net It can also shield adjacent functional groups from metabolic attack, further contributing to the molecule's stability. The introduction of a methyl group can also influence the conformational equilibrium of the cyclohexane ring, working in concert with the geminal difluoro group to favor a particular three-dimensional structure. researchgate.net

Conformational Analysis and Stereochemical Influences of Gem Difluorination

Impact of Gem-Difluoro Groups on Cyclohexane (B81311) Ring Conformation and Dynamics

The replacement of a methylene (B1212753) (CH₂) group with a difluoromethylene (CF₂) unit introduces significant changes to the cyclohexane framework, affecting its structural flexibility and the stability of its conformers. nih.gov The C–CF₂–C bond angle in a cyclohexane ring is typically wider (around 116°) compared to the C–CH₂–C angle (about 112°), a recognized phenomenon for CF₂ groups in aliphatic systems. nih.gov

CompoundRing Inversion Barrier (approx. kcal/mol)Note
Cyclohexane10-11The standard benchmark for a six-membered ring. libretexts.org
Substituted CyclohexanesVariesCan be lowered by steric repulsion between bulky substituents. nih.govacs.org

This table provides comparative data to illustrate the principles of ring inversion barriers.

In standard substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. pressbooks.publibretexts.org However, the introduction of fluorine atoms can lead to counter-intuitive preferences. nih.govst-andrews.ac.uk Selective fluorination, particularly the introduction of electronegative CF₂ groups, can promote axial stability in cyclohexane systems. nih.govresearchgate.net This phenomenon, sometimes termed a pseudo-anomeric effect, arises from complex electrostatic and stereoelectronic interactions that can override simple steric considerations. nih.govst-andrews.ac.uknih.gov For example, studies on fluorinated methoxycyclohexanes have shown that placing CF₂ groups on the ring can induce a preference for an axial substituent where an equatorial one would typically be expected. nih.govst-andrews.ac.uk This suggests that in (3,3-Difluoro-1-methylcyclohexyl)methanol, the conformational equilibrium may not simply follow the standard model of placing the larger groups (methyl and hydroxymethyl) in equatorial positions.

SystemSubstituentPreferred OrientationDriving Factor(s)
Methylcyclohexane-CH₃EquatorialAvoidance of 1,3-diaxial steric strain. pressbooks.pub
4,4-Difluoromethoxycyclohexane-OCH₃AxialStabilizing electrostatic interactions. nih.govst-andrews.ac.uk
1,1,4-Trifluorocyclohexane-F (at C4)AxialNonclassical hydrogen bonding (NCHB). nih.gov

This table illustrates how gem-difluorination in related systems can alter the typical equatorial preference.

Stereoelectronic Effects of Fluorine on Molecular Geometry

Stereoelectronic effects are interactions involving the spatial arrangement of electrons in orbitals. In fluorinated compounds, these effects are pronounced due to the high electronegativity of fluorine and the polarity of the C-F bond. nih.gov

Electrostatic forces play a crucial role in the conformational preferences of fluorinated cyclohexanes. acs.org The highly polar C-F bond can induce significant local dipoles within the molecule. nih.gov When electronegative CF₂ groups are placed on a cyclohexane ring, they can polarize nearby axial C-H bonds, making the hydrogen atoms more electropositive. nih.govresearchgate.netnih.gov This polarization facilitates stabilizing electrostatic interactions, such as nonclassical hydrogen bonds (NCHBs), between these electropositive axial hydrogens and an electronegative atom or group, such as an axial fluorine or an oxygen atom. nih.govacs.org This type of CF···HC interaction is a key factor in explaining the unexpected axial preferences observed in some fluorinated cyclohexanes. nih.gov For example, in 1,1,4-trifluorocyclohexane, the preference for the axial conformer is largely attributed to NCHBs between the C-4 fluorine and the diaxial hydrogens at C-2 and C-6. nih.gov These interactions, though weaker than classical hydrogen bonds, can provide enough stabilization to control selectivity and conformational outcomes. oregonstate.edu

Influence on Substituent Orientations (Axial vs. Equatorial Preferences)

The preference of a substituent for the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformers. utdallas.edu Fluorine has a very small A-value, indicating only a slight preference for the equatorial position over the axial one, which is consistent with its small steric size, second only to hydrogen. st-andrews.ac.uk However, the conformational analysis of molecules like this compound is more complex than a simple summation of A-values. The presence of the gem-difluoro group at the 3-position can induce the aforementioned stereoelectronic effects, significantly influencing the orientation of the methyl and hydroxymethyl groups at the 1-position. nih.govnih.gov Computational and experimental studies on related molecules show that electrostatic stabilization from NCHBs can favor axial conformers, contradicting predictions based solely on steric hindrance. nih.govnih.govacs.org Therefore, the axial versus equatorial preference of the methyl and hydroxymethyl groups in this compound will be determined by a subtle balance between minimizing steric strain and maximizing stabilizing electrostatic and hyperconjugative interactions induced by the C-F bonds. nih.govscispace.com

SubstituentA-value (kcal/mol)Typical Preference
-F0.24–0.42Weakly Equatorial
-CH₃1.74Strongly Equatorial
-C(CH₃)₃>4.5Overwhelmingly Equatorial
-OH0.5-1.0Equatorial

This table of A-values provides context for the typical steric preferences of substituents on a cyclohexane ring. The actual preference in a complex molecule can be altered by other electronic effects.

Conformational Control in Complex Molecular Systems

The introduction of gem-difluorination, particularly on a cyclohexane ring, serves as a powerful tool for medicinal chemists to exert conformational control over complex molecular systems. The predictable stereoelectronic effects of the difluoromethyl group (CF₂) can be strategically employed to influence the spatial arrangement of other substituents, thereby modulating a molecule's shape and its interaction with biological targets. The compound this compound provides a compelling case study for examining these influences, where the gem-difluoro group at the C-3 position significantly dictates the conformational equilibrium of the methyl and hydroxymethyl groups at the C-1 position.

Detailed Research Findings

The conformational preference in substituted cyclohexanes is primarily governed by the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions. chemistrysteps.comnumberanalytics.comlumenlearning.com Substituents typically favor the more spacious equatorial position over the more sterically hindered axial position. The energetic cost of a substituent occupying an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.orgmasterorganicchemistry.com Larger A-values signify a stronger preference for the equatorial position.

In the case of this compound, the cyclohexane ring is expected to adopt a chair conformation to minimize angle and torsional strain. The key conformational question revolves around the axial versus equatorial placement of the methyl and hydroxymethyl groups on C-1. However, the analysis is profoundly influenced by the CF₂ group at C-3.

Research utilizing high-level ab initio and DFT calculations on analogous systems, such as 3,3-difluoromethoxycyclohexanes, has revealed that a CF₂ group at the C-3 position induces a strong preference for an equatorial substituent at C-1. st-andrews.ac.uk This is attributed to significant electrostatic repulsion between the axial C-1 substituent and the axial fluorine atom at C-3. st-andrews.ac.uk This 1,3-diaxial (O···F) repulsion significantly destabilizes the conformer where the substituent is axial. st-andrews.ac.uk

Applying this principle to this compound, the chair conformation where both the methyl and hydroxymethyl groups are attached to an equatorial C-1 carbon is not possible. Instead, the ring will flip between two chair conformations. In one conformer, the methyl group is axial and the hydroxymethyl group is equatorial. In the other, the methyl group is equatorial and the hydroxymethyl group is axial.

The final equilibrium will be determined by the balance of two primary factors:

1,3-Diaxial Repulsion: The destabilizing electrostatic interaction between an axial substituent at C-1 and the axial fluorine at C-3.

Steric Bulk (A-value): The inherent steric demand of the methyl versus the hydroxymethyl group.

Table 1: Standard A-Values for Common Cyclohexane Substituents

Substituent A-Value (kcal/mol)
-F 0.26
-OH 0.87 (aprotic)
-CH₃ 1.74
-CH₂CH₃ 1.8
-CH(CH₃)₂ 2.1
-C(CH₃)₃ >4.7

This table presents generally accepted A-values for monosubstituted cyclohexanes and is provided for comparative purposes.

Given the strong destabilizing 1,3-diaxial repulsion between either the methyl or the hydroxymethyl group and the axial fluorine, the conformation that places the sterically larger group in the equatorial position will be overwhelmingly favored. While both an axial methyl and an axial hydroxymethyl group would experience this repulsion, the larger hydroxymethyl group would lead to greater destabilization in the axial position. Therefore, the equilibrium is expected to strongly favor the conformer where the hydroxymethyl group is equatorial and the methyl group is axial.

However, computational studies on fluorinated cyclohexanes highlight the complexity of these interactions, where electrostatic forces, not just classical steric hindrance, play a decisive role. st-andrews.ac.ukrsc.org The polarization of the axial C-H bonds by adjacent CF₂ groups can create stabilizing electrostatic interactions with axial heteroatoms, but in the case of a 1,3-diaxial fluorine-substituent interaction, the effect is strongly repulsive. st-andrews.ac.uk

Table 2: Estimated Conformational Energy Analysis for this compound

Conformer C-1 Methyl Position C-1 Hydroxymethyl Position Key Destabilizing Interactions Relative Stability
A Axial Equatorial 1,3-diaxial (CH₃···F) Less Favored
B Equatorial Axial 1,3-diaxial (-CH₂OH···F) More Favored

This table illustrates the predicted conformational preference based on the dominant 1,3-diaxial electrostatic repulsions. The conformer that avoids placing the larger hydroxymethyl group in a repulsive interaction with the axial fluorine is predicted to be the most stable.

In essence, the gem-difluoro group at the C-3 position acts as a powerful conformational locking element. It creates a highly biased equilibrium that overrides the subtle differences in the intrinsic A-values of the C-1 substituents. This demonstrates how strategic fluorination can be used to control the three-dimensional structure of complex molecules, pre-organizing them into a desired conformation for optimal biological activity or other physicochemical properties. nih.govrsc.org

Reactivity and Chemical Derivatization of 3,3 Difluoro 1 Methylcyclohexyl Methanol

Reactions at the Primary Alcohol Functionality

The exocyclic primary alcohol group (-CH₂OH) is the most accessible site for chemical modification, undergoing a variety of well-established reactions such as oxidation, esterification, etherification, substitution, and elimination.

The primary alcohol functionality of (3,3-Difluoro-1-methylcyclohexyl)methanol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde : The use of mild and controlled oxidizing agents is required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) are effective for this transformation, yielding (3,3-Difluoro-1-methylcyclohexyl)carbaldehyde.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and aqueous sulfuric acid, known as the Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst.

The table below summarizes the expected products from the oxidation of this compound.

Reagent(s)Solvent(s)Expected ProductProduct Class
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)(3,3-Difluoro-1-methylcyclohexyl)carbaldehydeAldehyde
Dess-Martin periodinane (DMP)Dichloromethane (DCM)(3,3-Difluoro-1-methylcyclohexyl)carbaldehydeAldehyde
Potassium permanganate (KMnO₄)Water, Acetone3,3-Difluoro-1-methylcyclohexane-1-carboxylic acidCarboxylic Acid
Chromic acid (H₂CrO₄)Acetone3,3-Difluoro-1-methylcyclohexane-1-carboxylic acidCarboxylic Acid

The hydroxyl group can readily participate in condensation reactions to form esters and ethers, which are valuable derivatives for various applications.

Esterification : The most common method for converting a primary alcohol to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating this compound with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction can be driven to completion by using an excess of one reactant or by removing the water formed during the reaction. Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) for a more rapid and irreversible ester formation. organic-chemistry.org

Etherification : Ethers can be synthesized through methods such as the Williamson ether synthesis. This process involves a two-step procedure where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to yield the desired ether. organic-chemistry.org

The following table illustrates potential products from these reactions.

Reaction TypeReagent(s)Catalyst/BaseProduct Name
EsterificationAcetic AcidH₂SO₄(3,3-Difluoro-1-methylcyclohexyl)methyl acetate
EsterificationBenzoyl ChloridePyridine (B92270)(3,3-Difluoro-1-methylcyclohexyl)methyl benzoate
Etherification1. NaH; 2. Methyl Iodide-1-(Methoxymethyl)-3,3-difluoro-1-methylcyclohexane
Etherification1. NaH; 2. Benzyl Bromide-1-(Benzyloxymethyl)-3,3-difluoro-1-methylcyclohexane

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the alcohol must first be "activated" by converting the hydroxyl into a group that can be easily displaced by a nucleophile. google.com

Common activation strategies include:

Conversion to a Sulfonate Ester : Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine creates a tosylate or mesylate ester, respectively. These are excellent leaving groups.

Conversion to an Alkyl Halide : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly into the corresponding alkyl chloride or bromide.

Once activated, the resulting electrophilic carbon is susceptible to attack by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻) via an Sₙ2 mechanism. libretexts.org

Activation ReagentIntermediate Leaving GroupNucleophileFinal Product Example
Tosyl chloride (TsCl), PyridineTosylate (-OTs)Sodium Cyanide (NaCN)2-(3,3-Difluoro-1-methylcyclohexyl)acetonitrile
Mesyl chloride (MsCl), PyridineMesylate (-OMs)Sodium Azide (NaN₃)1-(Azidomethyl)-3,3-difluoro-1-methylcyclohexane
Thionyl chloride (SOCl₂)Chloride (-Cl)Sodium Iodide (NaI)1-(Iodomethyl)-3,3-difluoro-1-methylcyclohexane
Phosphorus tribromide (PBr₃)Bromide (-Br)Lithium aluminum hydride (LiAlH₄)1,1-Dimethyl-3,3-difluorocyclohexane

Elimination reactions of primary alcohols to form alkenes, typically via dehydration, are challenging and often require harsh conditions that can promote molecular rearrangements. masterorganicchemistry.com For this compound, a standard E2 elimination is structurally hindered because the carbon atom bearing the hydroxymethyl group (C1) is quaternary and has no protons to be abstracted.

Under strong acid catalysis and heat (an E1 pathway), the alcohol can be protonated to form a good leaving group (H₂O). masterorganicchemistry.com Departure of water would generate an unstable primary carbocation. This intermediate would be highly prone to a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. A plausible rearrangement involves a 1,2-methyl shift, moving the methyl group from C1 to the exocyclic carbon, which would form a more stable tertiary carbocation at C1 of the ring. Subsequent loss of a proton from an adjacent carbon (C2 or C6) would lead to the formation of an endocyclic alkene. utdallas.edu

A potential product resulting from such a rearrangement is 3,3-difluoro-1,2-dimethylcyclohex-1-ene . Direct dehydration to an exocyclic alkene without rearrangement is considered mechanistically unfavorable.

Reactions Involving the Fluorinated Cyclohexyl Ring System

The gem-difluoro group at the C3 position significantly influences the reactivity of the cyclohexane (B81311) ring. The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect, while the C-F bonds themselves are very strong and generally unreactive under standard conditions.

The gem-difluoro group is chemically robust and does not typically participate directly in reactions. However, its powerful electron-withdrawing effect modulates the reactivity of adjacent positions.

Acidity of α-Protons : The protons on the carbons adjacent to the CF₂ group (at positions C2 and C4) are expected to be more acidic than those in a non-fluorinated cyclohexane. The inductive effect of the two fluorine atoms stabilizes the conjugate base (carbanion) that would form upon deprotonation. While still weakly acidic, these positions could potentially be deprotonated by a very strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. The resulting carbanion could, in theory, react with an external electrophile, allowing for functionalization at the C2 or C4 position.

Ring Stability : The presence of the gem-difluoro group generally enhances the thermal and chemical stability of the cyclohexane ring. Direct substitution of the fluorine atoms is exceptionally difficult and would require extreme conditions not typically employed in standard organic synthesis. The ring system is also deactivated towards electrophilic attack due to the inductive effect.

Rearrangement Reactions Influenced by Fluorine

The reactivity of this compound under acidic conditions is dominated by the formation of a carbocation intermediate and its subsequent rearrangement. The presence of the gem-difluoro group at the C-3 position exerts a powerful influence on the stability of adjacent positive charges and, consequently, directs the pathway of these rearrangements.

Upon protonation of the hydroxyl group and loss of water, an unstable primary carbocation is initially formed. This intermediate can theoretically undergo several competing rearrangement pathways to achieve a more stable state: a 1,2-hydride shift, a 1,2-methyl shift, or a ring expansion via a 1,2-alkyl shift.

The defining feature of this system is the strong electron-withdrawing inductive effect (-I) of the two fluorine atoms. This effect significantly destabilizes any positive charge that develops on the adjacent carbon atoms (C-2 and C-4). Studies on related fluorinated systems, such as the solvolysis of (2,2-difluorocyclopropyl)methyl tosylates, have demonstrated that carbocationic intermediates where the positive charge is positioned near a CF2 group are strongly disfavored.

Applying this principle to this compound allows for a predictive analysis of its rearrangement:

1,2-Hydride Shift: A shift of a hydride from the C-2 or C-6 position would lead to a secondary carbocation. A shift from C-2 is electronically disfavored as it would place the resulting positive charge on a carbon atom adjacent to the destabilizing CF2 group.

1,2-Methyl Shift: Migration of the methyl group would result in a tertiary carbocation at C-1. While tertiary carbocations are generally stable, this specific rearrangement does not alleviate the initial instability as effectively as other pathways might.

Ring Expansion: The migration of the C-1-C-2 bond to the adjacent methylene (B1212753) carbon results in the expansion of the six-membered ring to a seven-membered ring. This process forms a secondary carbocation on the C-2 carbon of the original ring. Crucially, subsequent hydride shifts can move the positive charge within the new cycloheptyl ring, away from the influence of the difluoromethyl group, leading to a more stabilized carbocationic intermediate. This pathway is often favored in similar neopentyl-like systems as it relieves ring strain and can lead to a more stable carbocation.

Given the powerful destabilizing effect of the CF2 group, the ring-expansion pathway is the most probable outcome, as it most effectively distances the resulting carbocation from the electron-withdrawing fluorine atoms.

Table 1: Comparison of Potential Carbocation Rearrangement Pathways

Rearrangement TypeMigrating GroupInitial CarbocationIntermediate CarbocationElectronic Influence of CF2 GroupPredicted Viability
1,2-Hydride Shift Hydrogen from C-2PrimarySecondary (at C-2)Strong destabilizationLow
1,2-Methyl Shift Methyl from C-1PrimaryTertiary (at C-1)Moderate destabilizationModerate
Ring Expansion C-C bond from ringPrimarySecondary (in new 7-membered ring)Reduced destabilization (charge moves away)High

Formation of Complex Derivatives for Further Research

The unique structural and electronic properties imparted by the 3,3-difluorocyclohexyl motif make this compound an attractive starting material for the synthesis of novel fluorinated compounds for various research applications, including methodology development and the creation of specialized chemical tools.

This compound is a versatile building block that can be elaborated into a variety of more complex fluorinated scaffolds. The primary alcohol functionality serves as a convenient handle for introducing other functional groups, thereby enabling the construction of novel molecular frameworks valuable in medicinal chemistry and materials science.

The initial step in synthesizing new scaffolds often involves the conversion of the hydroxymethyl group into a better leaving group, such as a tosylate or mesylate, or into other reactive functional groups like halides or azides. These intermediates can then undergo a range of transformations to build intricate architectures. For example, intramolecular cyclization reactions can be employed to generate spirocyclic or bicyclic systems, which are highly sought-after motifs in drug discovery due to their conformational rigidity and three-dimensional character.

Table 2: Proposed Synthesis of Novel Fluorinated Scaffolds

Starting MaterialIntermediate DerivativeReaction TypeResulting Fluorinated Scaffold
This compound(3,3-Difluoro-1-methylcyclohexyl)methyl tosylateIntramolecular AlkylationSpiro[3.6]decane derivative
This compound1-(Azidomethyl)-3,3-difluoro-1-methylcyclohexaneIntramolecular C-H AminationFused Azabicyclic derivative
This compound(3,3-Difluoro-1-methylcyclohexyl)carbaldehydeIntramolecular Carbonyl Ene ReactionBicyclo[3.3.1]nonane derivative

These synthetic pathways allow for the exploration of new chemical space, providing novel, sp3-rich, fluorinated scaffolds that can be used to develop and validate new synthetic methodologies.

The gem-difluorinated cyclohexyl moiety can be incorporated into larger molecules to serve as a specialized probe or a multifunctional building block for modular synthesis approaches like fragment-based drug discovery or combinatorial chemistry.

Multifunctional Probes: Fluorescent probes are essential tools in chemical biology for imaging and sensing. The lipophilic and metabolically stable nature of the difluorocyclohexyl group can be exploited by attaching it to a fluorophore. For instance, the alcohol can be coupled to a dye scaffold, such as a rhodamine or BODIPY derivative, through an ether or ester linkage. The resulting probe would benefit from the enhanced solubility and cell permeability often conferred by fluorinated motifs, potentially leading to improved performance in biological imaging applications.

Multifunctional Building Blocks: To be useful in modular synthesis, a building block should possess at least two orthogonal reactive sites. This compound can be converted into such a building block through further synthetic manipulations. For example, the hydroxymethyl group could be protected, followed by a C-H functionalization reaction at a different position on the cyclohexane ring to introduce a second functional group, such as a boronic ester or an amine. After deprotection of the primary alcohol, the resulting bifunctional molecule can be used to systematically build larger, more complex molecules with precise control over the introduction of the fluorinated cyclohexyl fragment.

Table 3: Examples of Proposed Complex Derivatives

Derivative TypeConceptual StructureKey FeaturesPotential Application
Fluorescent Probe (3,3-Difluoro-1-methylcyclohexyl)methyl moiety linked to a BODIPY core- Gem-difluoro group enhances lipophilicity and metabolic stability.- BODIPY core provides strong fluorescence.Cellular imaging, tracking distribution of fluorinated motifs.
Bifunctional Building Block (3,3-Difluoro-1-methyl-4-aminocyclohexyl)methanol- Primary alcohol for coupling reactions.- Orthogonal amine group for amide bond formation.- Defined 3D structure.Fragment-based drug discovery, combinatorial library synthesis.

By leveraging the unique properties of the gem-difluoro group, this compound serves as a valuable platform for the design and synthesis of sophisticated chemical tools for advanced research.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. fluorine1.rusapub.org For a molecule like (3,3-Difluoro-1-methylcyclohexyl)methanol, DFT would be employed to find its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For a cyclohexane (B81311) ring, this typically involves identifying the most stable chair conformation. The presence of substituents—a methyl group, a hydroxymethyl group, and two fluorine atoms—complicates this analysis. DFT calculations would determine the energetic preference for the methyl and hydroxymethyl groups to be in axial or equatorial positions, considering the steric hindrance and electronic effects of the gem-dinal difluoro group. fluorine1.ru For instance, in substituted cyclohexanes, bulky groups generally prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions. fluorine1.ru DFT calculations would quantify this energy difference (the A-value) for the specific arrangement in this compound.

Table 1: Illustrative DFT Energy Calculation for a Substituted Cyclohexane (Note: This is a hypothetical table to illustrate the type of data generated from DFT calculations, as specific data for the target molecule is not available.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Dipole Moment (Debye)
Chair (Equatorial -CH₂OH, Equatorial -CH₃)0.00C1-C2-C3-C4 = 55.82.1
Chair (Axial -CH₂OH, Equatorial -CH₃)+1.85C1-C2-C3-C4 = 54.91.9
Twist-Boat+5.50C1-C2-C3-C4 = 30.12.5

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and interactions between orbitals within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that aligns with Lewis structures. ekb.egnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations find stationary points on the potential energy surface (like energy minima), Molecular Dynamics (MD) simulations explore how a molecule moves and changes shape over time at a given temperature. nih.govmdpi.com MD simulations would be used to explore the complete conformational landscape of this compound.

This involves simulating the motion of the molecule by solving Newton's equations of motion for all atoms over thousands of timesteps. An MD simulation would reveal the dynamics of the cyclohexane ring's chair-to-chair interconversion (ring flip), the rotation of the hydroxymethyl and methyl groups, and the probability of occupying different conformational states. nih.gov This is particularly important for flexible molecules, as properties in a real-world sample are an average over all accessible conformations. The results can be visualized as a free energy landscape, mapping out the stable states (valleys) and the energy barriers (hills) that separate them.

Prediction and Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are powerful tools for investigating how chemical reactions occur. acs.org By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy, which determines the reaction rate.

For this compound, one could computationally study reactions such as the dehydration of the alcohol to form an alkene or its oxidation to an aldehyde or carboxylic acid. DFT calculations would be used to optimize the geometries of the reactants, products, and the transition state. This would reveal the step-by-step process of bond breaking and forming. For example, in a dehydration reaction, computations could determine whether the mechanism is concerted (E2) or stepwise (E1), and how the fluorine atoms influence the stability of any charged intermediates. nih.gov

Modeling the Effects of Fluorine on Molecular Polarity and Conformation

The substitution of hydrogen with fluorine dramatically alters a molecule's properties due to fluorine's high electronegativity and relatively small size. The two fluorine atoms at the C3 position in this compound have profound stereoelectronic effects.

Table 2: Compound Names Mentioned

Compound Name
This compound

Future Research Trajectories and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of gem-difluorinated cycloalkanes remains a significant challenge, often requiring harsh reagents or multi-step procedures. Future research into (3,3-Difluoro-1-methylcyclohexyl)methanol would benefit immensely from the development of efficient and environmentally benign synthetic methodologies.

Current and Prospective Approaches:

Deoxyfluorination of Ketones: A primary route to gem-difluorocycloalkanes involves the deoxyfluorination of a corresponding ketone precursor, in this case, 3-methyl-3-(hydroxymethyl)cyclohexanone or a protected derivative. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used, but their use on a large scale is hampered by safety concerns and cost.

Electrophilic Fluorination: The use of electrophilic fluorinating agents, such as Selectfluor®, on enol ethers or silyl (B83357) enol ethers of the parent ketone offers a milder alternative. Research could focus on optimizing these reactions for substrates containing alcohol functionalities. researchgate.net

Sustainable Methods: A significant unexplored avenue is the development of greener synthetic protocols. This could involve catalysis-based approaches, such as I(I)/I(III) catalysis, which has been shown to enable fluorination cascades. nih.gov Another sustainable approach could be flow chemistry, which allows for the safe handling of hazardous reagents and can improve reaction efficiency and scalability.

Future work should aim to develop a concise synthesis from readily available starting materials, minimizing protecting group manipulations and employing sustainable reagents and conditions.

Table 1: Comparison of Potential Synthetic Strategies

Method Reagent Examples Potential Advantages Potential Challenges
Deoxyfluorination DAST, Deoxo-Fluor Direct conversion of ketones Harsh conditions, safety issues
Electrophilic Fluorination Selectfluor® Milder conditions Requires enol ether precursor
Catalytic Fluorination p-TolI / Selectfluor® Atom economy, milder conditions Catalyst development, substrate scope
Flow Chemistry Various Enhanced safety, scalability Initial setup costs

Exploration of Unconventional Reactivity Profiles

The presence of two highly electronegative fluorine atoms on the same carbon atom drastically alters the electronic nature of the cyclohexane (B81311) ring, opening avenues for unconventional reactivity.

C-F Bond Functionalization: While the C-F bond is the strongest single bond in organic chemistry, its selective activation and functionalization are areas of intense research. nih.gov Future studies could explore transition metal-catalyzed reactions that proceed with retention of the difluoro motif or those that selectively functionalize one C-F bond. ku.edu

Neighboring Group Participation: The hydroxymethyl group at the C1 position could potentially participate in reactions at the C3 position. For instance, intramolecular cyclization or rearrangement reactions could be triggered under specific conditions, leading to novel fluorinated bicyclic structures.

Radical Reactions: The gem-difluoro group can influence the regioselectivity of radical reactions on the cyclohexane ring. Investigating radical-based C-H functionalization could provide access to a diverse range of derivatives of this compound.

Understanding these reactivity profiles is crucial for utilizing this compound as a versatile building block in synthetic chemistry.

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules before their synthesis. nih.govresearchgate.net For this compound, computational studies are essential for understanding its fundamental characteristics.

Conformational Analysis: The cyclohexane ring exists in a dynamic equilibrium of chair and boat conformations. libretexts.org The presence of four substituents (a methyl group, a hydroxymethyl group, and two fluorine atoms) makes this analysis complex. DFT calculations can predict the most stable chair conformation, quantifying the energetic penalties of 1,3-diaxial interactions and the preference of each substituent for axial versus equatorial positions. libretexts.org

Electronic Properties: Calculations can map the electrostatic potential surface, revealing the electron-rich and electron-poor regions of the molecule. This is critical for predicting sites of nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis can elucidate key stereoelectronic interactions, such as hyperconjugation between C-C or C-H bonds and the antibonding orbitals of the C-F bonds (σ → σ*C-F). researchgate.net

Spectroscopic Prediction: DFT methods can accurately predict spectroscopic data, such as ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net This would be invaluable for characterizing the molecule upon its synthesis and for confirming its conformational preferences in solution.

Table 2: Predicted Parameters from DFT Studies

Property Computational Method Predicted Information
Conformational Energy B3LYP/6-311+G(d,p) Relative stability of chair conformers; A-values
Electrostatic Potential DFT/B3LYP Molecular polarity; sites for intermolecular interactions
NMR Chemical Shifts GIAO-DFT Aid in structural elucidation and conformational analysis
NBO Analysis DFT/NBO Hyperconjugative and steric interactions

Integration into New Chemical Biology Tools (without direct biological activity claims)

Fluorinated molecules are increasingly used as tools in chemical biology, primarily due to the unique properties of the fluorine atom.

¹⁹F NMR Probes: The ¹⁹F nucleus is an ideal NMR probe: it has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance, with no natural background in biological systems. nih.govnih.gov this compound could be incorporated into larger molecules (e.g., ligands for proteins or nucleic acids). The ¹⁹F NMR chemical shift of the CF₂ group is highly sensitive to its local environment. Changes in this chemical shift upon binding could be used to monitor protein-ligand interactions, conformational changes, or the polarity of a binding pocket. bohrium.comrsc.org

Bioisosteric Replacement: The gem-difluoromethylene (CF₂) group is often considered a bioisostere of a carbonyl group (C=O), an ether oxygen (-O-), or even a gem-dimethyl group (-C(CH₃)₂). nih.govresearchgate.net Synthesizing analogs of known bioactive molecules where one of these groups is replaced by the 3,3-difluoro moiety of the title compound could be a valuable strategy. This replacement can alter physicochemical properties like lipophilicity and metabolic stability without disrupting key binding interactions. acs.orgprinceton.edunih.gov The hydroxymethyl "handle" on the scaffold provides a convenient point for attachment to other molecular fragments.

Design of Fluorinated Scaffolds with Tunable Conformational Preferences

The substitution pattern on a cyclohexane ring dictates its conformational behavior, which in turn influences how it presents its functional groups for intermolecular interactions. The gem-difluoro group exerts strong conformational effects that can be harnessed in molecular design.

Controlling Axial/Equatorial Preferences: The two C-F bonds create a strong local dipole. Stereoelectronic effects, such as gauche interactions and hyperconjugation, will influence the ring's pucker and the preference of the C1 substituents (methyl and hydroxymethyl) for axial or equatorial positions. acs.orgresearchgate.net By modifying the substituents, it may be possible to "lock" the cyclohexane into a preferred conformation.

Future research in this area would involve synthesizing a series of derivatives and studying their conformations experimentally (e.g., via NMR coupling constants) and computationally to build a predictive model for how gem-difluorination can be used to control the three-dimensional shape and properties of cyclohexane-based scaffolds. rsc.org

Q & A

Q. What are the optimal synthetic routes for (3,3-Difluoro-1-methylcyclohexyl)methanol?

Methodological Answer:

  • A common approach involves fluorination of a pre-functionalized cyclohexane scaffold. For example, methanesulfonyl chloride derivatives of cyclohexanol intermediates (e.g., (3,3-difluoro-1-methylcyclohexyl)methanesulfonyl chloride) can be synthesized using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
  • Reduction of ketone precursors (e.g., (3,3-difluoro-1-methylcyclohexyl)methanone) with sodium borohydride (NaBH₄) in ethanol is effective for introducing the alcohol group .
  • Purification typically involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structure of this compound be verified?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming the position and equivalence of fluorine atoms. For example, two equivalent fluorine atoms in the 3,3-positions produce a singlet in 19F^{19}\text{F} NMR .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₁₃F₂O, expected m/z 160.0874) .
  • HPLC : Reverse-phase HPLC with a C18 column and methanol/water mobile phase can assess purity (>95% by area) .

Q. What are the key physicochemical properties influencing experimental design?

Methodological Answer:

  • Lipophilicity : The difluoro group increases logP compared to non-fluorinated analogs, impacting solubility in aqueous buffers. Use logP calculators (e.g., XLogP3) or experimental shake-flask methods .
  • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, critical for crystallization. Solvent selection (e.g., DMSO for solubility studies) must account for this .

Advanced Research Questions

Q. How do the 3,3-difluoro and 1-methyl substituents affect conformational dynamics?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the difluoro group induces chair conformations with axial fluorine atoms, while the methyl group stabilizes equatorial positions .
  • X-ray Crystallography : Single-crystal X-ray analysis confirms steric and electronic effects. Compare with structural analogs like (3,3-dimethylcyclohexyl)methanol to isolate fluorine-specific contributions .

Q. What strategies resolve contradictions in fluorination efficiency across synthetic batches?

Methodological Answer:

  • Reaction Monitoring : Use in situ 19F^{19}\text{F} NMR to track fluorination intermediates. Incomplete fluorination often arises from moisture-sensitive reagents (e.g., DAST) degrading in humid conditions .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, reagent stoichiometry). For example, a 2³ factorial design can identify interactions between solvent polarity, temperature, and reaction time .

Q. How can fluorine-directed docking interactions be studied in drug discovery contexts?

Methodological Answer:

  • Protein Binding Assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity changes caused by fluorine’s electronegativity. Compare with non-fluorinated analogs .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to assess fluorine’s role in hydrophobic pockets or hydrogen-bond networks .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate findings?

Methodological Answer:

  • In Vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine’s electron-withdrawing effects typically reduce oxidative metabolism, but steric hindrance from the methyl group may counteract this .
  • Cross-Study Comparisons : Normalize data using reference compounds (e.g., propranolol for CYP450 inhibition studies) to account for inter-lab variability .

Q. Discrepancies in toxicity profiles: What factors are overlooked?

Methodological Answer:

  • Impurity Analysis : Trace impurities (e.g., residual fluorinating agents) may confound results. Use GC-MS or ICP-OES to detect sulfur or metal contaminants .
  • Cell-Based Assays : Compare cytotoxicity in multiple cell lines (e.g., HepG2 vs. HEK293) to distinguish compound-specific toxicity from assay artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.